

Rico-V: A Novel RIG-I Agonist for Broad-Spectrum Antiviral Therapy

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Compound of Interest		
Compound Name:	Ricorfotide Vedotin	
Cat. No.:	B15603417	Get Quote

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rico-V is a novel small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, designed to elicit a potent innate immune response against a wide range of viral pathogens. This document details the discovery, mechanism of action, and preclinical development of Rico-V, presenting key data and experimental protocols that highlight its potential as a broad-spectrum antiviral agent.

Introduction: The Unmet Need for Broad-Spectrum Antivirals

The emergence of novel viral threats and the development of resistance to existing antiviral drugs underscore the urgent need for new therapeutic strategies. One promising approach is the modulation of the host's innate immune system to recognize and combat viral infections. The RIG-I-like receptor (RLR) signaling pathway is a critical component of this first line of defense, responsible for detecting viral RNA and initiating an antiviral response, primarily through the production of type I interferons (IFNs).[1][2] Rico-V was developed as a potent and specific agonist of RIG-I, aiming to activate this pathway in a controlled manner to induce a robust antiviral state.

Discovery and Lead Optimization



The discovery of Rico-V began with a high-throughput screening campaign of a proprietary compound library to identify molecules that could activate the RLR pathway. The primary assay utilized a cell-based reporter system measuring the induction of an IFN-stimulated response element (ISRE) promoter.

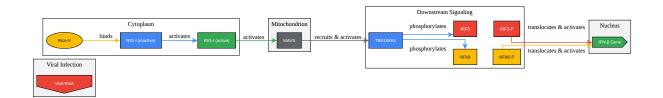
Table 1: Summary of Lead Optimization

Compound	IC50 (ISRE Reporter Assay, nM)	EC50 (IFN-β Production, nM)	In vitro Antiviral Activity (HCV, IC50, µM)	Cytotoxicity (CC50, µM)	Selectivity Index (CC50/IC50)
Initial Hit	520	1100	>50	25	<0.5
Rico-V-0.1	150	320	15	45	3
Rico-V	25	60	1.2	>100	>83

Mechanism of Action: Activation of the RIG-I Signaling Pathway

RIG-I.[2] Upon binding to the helicase domain of RIG-I, Rico-V induces a conformational change that exposes the caspase activation and recruitment domains (CARDs). This allows for the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the assembly of a signaling complex that ultimately leads to the activation of transcription factors IRF3 and NF-kB, and the subsequent production of type I interferons and other pro-inflammatory cytokines.[1]





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Caption: RIG-I signaling pathway activated by Rico-V.

Preclinical Efficacy

The antiviral activity of Rico-V was evaluated in vitro against a panel of RNA viruses.

Table 2: In Vitro Antiviral Activity of Rico-V

Virus	Family	Cell Line	IC50 (μM)
Hepatitis C Virus (HCV)	Flaviviridae	Huh7	1.2
Influenza A Virus (H1N1)	Orthomyxoviridae	A549	2.5
Respiratory Syncytial Virus (RSV)	Paramyxoviridae	НЕр-2	3.1
Dengue Virus (DENV-2)	Flaviviridae	Vero	4.8
Zika Virus (ZIKV)	Flaviviridae	Huh7	3.9



Experimental ProtocolsISRE Reporter Assay

- Cell Line: HEK293 cells stably expressing a firefly luciferase reporter gene under the control
 of an ISRE promoter.
- Procedure:
 - 1. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
 - 2. Treat cells with serial dilutions of Rico-V or vehicle control for 24 hours.
 - 3. Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
 - 4. Normalize luciferase activity to total protein concentration.
 - 5. Calculate IC50 values using a non-linear regression model.

IFN-β ELISA

- Cell Line: A549 human lung carcinoma cells.
- Procedure:
 - 1. Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
 - 2. Treat cells with serial dilutions of Rico-V or vehicle control for 24 hours.
 - 3. Collect the cell culture supernatant.
 - 4. Quantify the concentration of secreted IFN- β using a commercial ELISA kit according to the manufacturer's instructions.
 - 5. Calculate EC50 values using a non-linear regression model.

In Vitro Antiviral Assay (HCV)

Cell Line and Virus: Huh7 cells and a cell culture-adapted strain of HCV (Jc1).



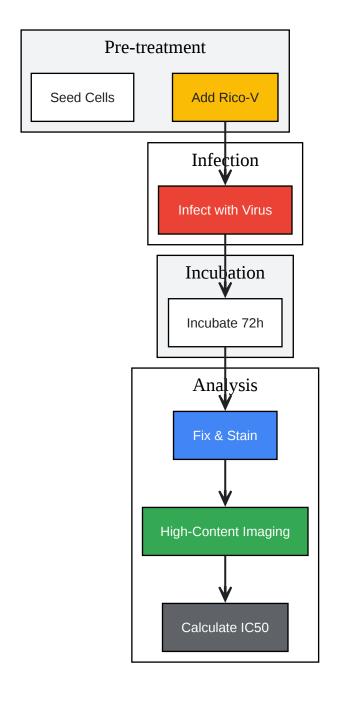




• Procedure:

- 1. Seed Huh7 cells in a 96-well plate.
- 2. Pre-treat cells with serial dilutions of Rico-V for 12 hours.
- 3. Infect the cells with HCV at a multiplicity of infection (MOI) of 0.1.
- 4. After 72 hours, fix and permeabilize the cells.
- 5. Stain for HCV core antigen using a specific primary antibody and a fluorescently labeled secondary antibody.
- 6. Quantify the number of infected cells using high-content imaging.
- 7. Calculate the IC50 value as the concentration of Rico-V that inhibits HCV infection by 50%.





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References

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